REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C([O-])([O-])=O.[K+].[K+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CC(C)=O>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:9][C:8]1[CH:10]=[CH:11][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)[CH3:24] |f:1.2.3|
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Name
|
|
Quantity
|
300 g
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Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(O)C=C1
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Name
|
|
Quantity
|
1.8 kg
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
452 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
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16 h
|
Type
|
DISTILLATION
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Details
|
Acetone was distilled off
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Type
|
ADDITION
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Details
|
water (5 liter) was added
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Type
|
FILTRATION
|
Details
|
Crude 13 was filtered
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from a mixture of toluene:hexane (1:5)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |